molecular formula C15H18N2O B7471718 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide

2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide

Cat. No. B7471718
M. Wt: 242.32 g/mol
InChI Key: NCVHQJJHEREBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide is a chemical compound that belongs to the family of quinoline carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The purpose of

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide is not fully understood. However, studies have suggested that this compound may act on the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide has been shown to have several biochemical and physiological effects. In pharmacology, this compound has been shown to reduce the symptoms of psychosis and inflammation. It has also been shown to have analgesic effects. In biochemistry, it has been shown to inhibit the mitochondrial respiratory chain and oxidative phosphorylation. Additionally, this compound has been shown to have fluorescent properties, making it useful as a probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide in lab experiments is its ability to selectively target specific receptors in the brain and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have fluorescent properties, making it useful as a probe for the detection of metal ions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several potential future directions for the study of 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide. One area of research could focus on the development of new drugs based on the structure of this compound for the treatment of psychosis, inflammation, and pain. Another area of research could focus on the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on the mitochondrial respiratory chain and oxidative phosphorylation.

Synthesis Methods

The synthesis of 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide involves the reaction of 2,6-dimethylquinoline-3-carboxylic acid with isopropylamine in the presence of a coupling agent. The reaction is carried out in a solvent under reflux conditions. The resulting product is then purified by recrystallization to obtain a pure compound with a high yield.

Scientific Research Applications

2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to exhibit antipsychotic and anti-inflammatory properties. It has also been investigated for its potential use as an analgesic drug. In biochemistry, it has been studied for its effects on the mitochondrial respiratory chain and oxidative phosphorylation. Additionally, this compound has been explored for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-9(2)16-15(18)13-8-12-7-10(3)5-6-14(12)17-11(13)4/h5-9H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVHQJJHEREBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide

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